1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine
Description
Chemical Identity: The compound, identified by CAS 250714-09-1, features a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The piperidine ring is modified with an N-methoxy imine group at position 2.
Safety guidelines () emphasize handling precautions (e.g., avoiding heat, P210/P201 codes), common for reactive or bioactive intermediates.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-20-18-9-2-4-19(5-3-9)11-10(13)6-8(7-17-11)12(14,15)16/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCPMIVWDZGGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142001 | |
| Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-12-6 | |
| Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a chlorinated pyridine ring and a methoxy-substituted piperidine moiety. Its molecular formula is , and it exhibits unique physical and chemical properties that make it suitable for various applications.
Scientific Research Applications
1. Organic Synthesis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine serves as a valuable building block in organic synthesis. It can be utilized to generate more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its trifluoromethyl group enhances lipophilicity, making it an attractive candidate for drug design .
2. Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, possibly through the modulation of specific cellular pathways involved in tumor growth and proliferation .
3. Medicinal Chemistry
The compound is under investigation for its therapeutic potential in treating various diseases. Its unique structural features allow it to interact with biological targets effectively:
- Inhibition of Enzymatic Activity : It has been studied for its ability to inhibit specific enzymes related to disease processes, such as phosphopantetheinyl transferases, which play a role in bacterial virulence .
- Potential Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent against conditions like cancer and bacterial infections, with several derivatives being synthesized for evaluation .
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound. These derivatives were tested against multiple bacterial strains, demonstrating significant antibacterial activity. The structure–activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance potency while reducing toxicity .
Case Study 2: Anticancer Research
In another investigation, researchers evaluated the anticancer potential of this compound on human cancer cell lines. The results indicated that certain derivatives effectively induced apoptosis in cancer cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies based on this scaffold .
Mechanism of Action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in target organisms. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Piperidine vs. Piperazine: The piperazine derivative (ML267, ) exhibits marked enzyme inhibition, attributed to its carbothioamide group’s nucleophilic reactivity.
- N-Methoxy Imine vs. Amine Hydrochloride : The hydrochloride salt in enhances solubility (critical for oral bioavailability), while the N-methoxy group in the target compound may confer metabolic resistance via steric hindrance .
Substitution Patterns and Pharmacokinetics
- Trifluoromethyl and Chlorine : These groups are conserved across analogs (e.g., –12) for their electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. However, nitro groups () introduce oxidative stress risks, limiting therapeutic utility .
- Aromatic Extensions : Compounds like ’s imidazo-pyridine-pyrimidine hybrid exhibit higher logP values due to extended aromaticity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14ClF3N4O
- Molecular Weight : 344.73 g/mol
Synthesis typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a methoxypiperidine derivative, followed by imine formation through condensation reactions. The synthesis pathway is crucial for optimizing yield and purity, often employing techniques like chromatography for purification .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and influence cellular signaling pathways, particularly those related to cancer cell proliferation and antimicrobial resistance.
Key Mechanisms Include :
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer metabolism, particularly phosphatases like PP2A (Protein Phosphatase 2A), which plays a critical role in regulating cell growth and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines. It demonstrated submicromolar inhibition of specific cancer-related enzymes, suggesting potential use as a chemotherapeutic agent. The study utilized a series of in vitro assays to evaluate cytotoxicity and mechanism of action .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5 | PP2A inhibition |
| A549 (Lung) | 0.8 | Induction of apoptosis |
| HeLa (Cervical) | 0.6 | Cell cycle arrest |
Antimicrobial Studies
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| E. coli | 64 µg/mL |
| S. aureus | 16 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
